1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea
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Overview
Description
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea is a synthetic organic compound that features a naphthalene ring, a phenyl group, and a urea moiety
Preparation Methods
The synthesis of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalen-1-yl propyl intermediate: This step involves the reaction of naphthalene with a suitable propylating agent under controlled conditions to form the naphthalen-1-yl propyl intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents to introduce the hydroxy group at the desired position.
Urea formation: The final step involves the reaction of the hydroxy-naphthalen-1-yl propyl intermediate with phenyl isocyanate to form the desired urea compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea: This compound has a methoxybenzyl group instead of a phenyl group, which may result in different chemical and biological properties.
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(18-12-6-8-15-7-4-5-11-17(15)18)13-14-21-20(24)22-16-9-2-1-3-10-16/h1-12,19,23H,13-14H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSVAFZELQZRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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